5-Aminoisotonitazene
Description
Historical Development and Classification of Nitazene (B13437292) Compounds
The emergence of 5-Aminoisotonitazene in scientific literature is intrinsically linked to the history of the nitazene drug class, which has seen a resurgence in interest decades after its initial synthesis.
The development of 2-benzylbenzimidazole opioids, commonly known as nitazenes, dates back to the 1950s. nih.govpharmaceutical-journal.com Pharmaceutical researchers at the Swiss chemical company Ciba AG first synthesized this class of compounds while searching for potent analgesic alternatives to morphine. europa.euwikipedia.orgoas.orgusdoj.gov Early studies demonstrated that several of these compounds, including etonitazene and isotonitazene, possessed powerful centrally-mediated analgesic effects. service.gov.ukwww.gov.uk Despite their high potency, sometimes hundreds or even a thousand times greater than morphine, none of the nitazene compounds were ever approved or marketed for medical use in humans or animals. nih.govpharmaceutical-journal.comservice.gov.uk The primary reason for their abandonment for clinical applications was an unfavorable balance between their therapeutic effects and their significant side effects, including severe respiratory depression. wikipedia.orgtandfonline.com For many years, these compounds remained largely confined to academic research. nih.govoas.org
Nitazenes are structurally distinct from other major opioid classes. nih.gov Unlike the phenanthrene (B1679779) structure of morphine or the meperidine-based framework of fentanyl, the nitazenes are built around a 2-benzylbenzimidazole core. nih.govwikipedia.org
This core structure consists of a benzimidazole (B57391) ring system with two key substitutions:
An ethylamine (B1201723) group attached at the 1-position. usdoj.govservice.gov.ukoup.com
A benzyl (B1604629) group attached at the 2-position. usdoj.govservice.gov.ukoup.com
Variations in potency and effect among different nitazene analogues are determined by different substituents on this core structure, particularly on the benzyl ring and the benzimidazole ring. wikipedia.orgusdoj.gov For example, the most potent compounds in this class typically feature a nitro group at the 5-position of the benzimidazole ring. wikipedia.org
Table 1: Core Structural Features of the Nitazene Class
| Structural Component | Description |
| Core Ring System | Benzimidazole |
| Substitution at 1-Position | Typically an N,N-diethylethylamine chain |
| Substitution at 2-Position | A benzyl group (a benzene (B151609) ring attached to a CH2 group) |
| Key Potency-Enhancing Group | A nitro (NO2) group at the 5-position of the benzimidazole ring |
This compound is primarily known as a metabolite of the potent synthetic opioid isotonitazene. caymanchem.combertin-bioreagent.comeuropa.eu In the body, isotonitazene undergoes metabolic transformation, and one of the identified pathways is the reduction of its 5-nitro group (NO2) to an amino group (NH2), resulting in the formation of this compound. europa.euwho.intnih.govnih.gov
Forensic toxicological investigations have confirmed this relationship. In analyses of biological samples from cases involving isotonitazene exposure, this compound was frequently detected, particularly in blood samples. europa.euwho.int This makes its identification a crucial marker for confirming the ingestion of its parent compound, isotonitazene. europa.eu
Table 2: Metabolic Transformation of Isotonitazene
| Parent Compound | Metabolic Process | Resulting Metabolite |
| Isotonitazene | Reduction of the 5-nitro group | This compound |
Structural Characteristics of the Nitazene Class and Distinction from Other Opioid Analogues
Research Significance and Academic Relevance of this compound
The academic and research interest in this compound stems from its role as a biomarker and its own, albeit lesser, pharmacological activity. The compound is sold commercially as an analytical reference standard, intended strictly for research and forensic applications to aid in its identification in toxicological screenings. caymanchem.combertin-bioreagent.comlabscoop.com
In vitro studies have been conducted to assess the pharmacological profile of this compound. Research on its ability to activate the µ-opioid receptor (MOR) has shown that it is a significantly less potent agonist compared to isotonitazene and other related compounds. www.gov.uknih.gov One study reported its EC50 value (a measure of potency) for MOR activation to be 383 nM, substantially higher (indicating lower potency) than isotonitazene. nih.gov Despite its lower potency, its consistent presence in forensic casework makes it highly relevant for understanding the metabolism of isotonitazene. who.intcaymanchem.com Further research has also explored its stability in various solvents, which is important for developing reliable analytical methods. researchgate.net
Table 3: Comparative In Vitro µ-Opioid Receptor (MOR) Activation Potency
| Compound | MOR Activation Potency (EC50 in nM) |
| Isotonitazene | Lower values indicating higher potency (specific values vary by study) |
| This compound | 383 nM nih.gov |
| Flunitazene (B10820336) | 377 nM nih.gov |
| Clonitazene | 140 nM nih.gov |
| Etodesnitazene (B12780835) | 54.9 nM nih.gov |
Note: A higher EC50 value corresponds to lower potency.
Structure
3D Structure
Properties
CAS No. |
2732926-25-7 |
|---|---|
Molecular Formula |
C23H32N4O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C23H32N4O/c1-5-26(6-2)13-14-27-22-12-9-19(24)16-21(22)25-23(27)15-18-7-10-20(11-8-18)28-17(3)4/h7-12,16-17H,5-6,13-15,24H2,1-4H3 |
InChI Key |
DVCBBZBNZSSXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)N)N=C1CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for 5 Aminoisotonitazene
Spectroscopic Analysis
Spectroscopic methods form the cornerstone for the analysis of 5-aminoisotonitazene, providing detailed information about its chemical structure, functional groups, and quantitative levels in various matrices.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural confirmation of synthetic opioids, including nitazene (B13437292) analogs and their metabolites. who.inteuropa.eu Both ¹H and ¹³C NMR are employed to provide a comprehensive profile of the molecule's carbon-hydrogen framework.
For the characterization of nitazene metabolites like this compound, ¹H-NMR spectroscopy has been used to confirm the structure and purity of the synthesized reference material. ugent.be In such studies, samples are typically dissolved in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), for analysis. ugent.besci-hub.st While the use of ¹H and ¹³C NMR for the general characterization of isotonitazene and its analogues is documented, specific chemical shift (δ) and coupling constant (J) data for this compound are not widely published in available scientific literature. who.inteuropa.eu The technique remains vital for reference material certification, where it provides unambiguous confirmation of the specific regio-isomer, ensuring the accuracy of spectral libraries used in other analytical methods. escholarship.org
Mass spectrometry, particularly when coupled with chromatographic separation, is a fundamental tool for the detection and quantification of this compound in complex biological and forensic samples.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition from its exact mass. bioanalysis-zone.com This capability is critical for distinguishing between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com For this compound, HRMS techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are utilized for identification and metabolite discovery. ugent.beresearchgate.net This technique was instrumental in identifying this compound as an in vivo metabolite of isotonitazene in human blood samples. researchgate.net
| Parameter | Information | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₂N₄O | caymanchem.com |
| Formula Weight (Nominal Mass) | 380.5 | caymanchem.com |
| Precursor Ion [M+H]⁺ (m/z) | 381.2 (Nominal), ~381.2627 (Calculated Exact) | researchgate.net |
Tandem mass spectrometry (MS/MS) is essential for both the sensitive quantification and structural confirmation of this compound. Liquid chromatography-triple quadrupole mass spectrometry (LC-QQQ-MS) is a widely used platform for targeted quantitative analysis due to its high sensitivity and specificity. nih.govnih.gov Validated LC-QQQ-MS methods have been established for the determination of this compound in biological matrices such as whole blood. researchgate.netnih.gov
In one such method operating in Multiple Reaction Monitoring (MRM) mode, the transition from a precursor ion of m/z 381.2 to a product ion of m/z 100.0 was used for quantification. researchgate.net This method demonstrated a limit of detection (LOD) of 0.1 ng/mL and a limit of quantitation (LOQ) of 1.0 ng/mL, with a linear calibration range from 1.0 to 50 ng/mL. nih.govnih.gov
LC-QTOF-MS analysis provides valuable qualitative data, including fragmentation patterns that aid in structural elucidation. The fragmentation of this compound yields several characteristic product ions. ugent.be A common fragment observed for many nitazene analogs, including this compound, is the 1,1-diethylaziridinium (B12805767) ion at m/z 100.11, which can serve as a diagnostic marker for this class of compounds. ugent.beresearchgate.net
| Parameter | Value/Finding | Technique | Reference |
|---|---|---|---|
| Retention Time (RT) | 1.21 min | LC-QQQ-MS | researchgate.netnih.govresearchgate.net |
| Precursor Ion [M+H]⁺ (m/z) | 381.2 | LC-QQQ-MS | researchgate.net |
| Product Ion (m/z) for MRM | 100.0 | LC-QQQ-MS | researchgate.net |
| Cone Voltage | 48 V | LC-QQQ-MS | researchgate.net |
| Collision Energy | 22 V | LC-QQQ-MS | researchgate.net |
| Limit of Detection (LOD) | 0.1 ng/mL | LC-QQQ-MS | researchgate.netnih.gov |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | LC-QQQ-MS | researchgate.netnih.gov |
| Calibration Range | 1.0 - 50 ng/mL | LC-QQQ-MS | researchgate.netnih.govnih.gov |
| Key QTOF-MS Fragments (m/z) | 44.05, 72.08, 107.05, 176.05, 224.09, 270.08 | LC-QTOF-MS | ugent.be |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. who.int This technique is often coupled with high-performance liquid chromatography (HPLC) using a diode-array detector (DAD), which can acquire an entire UV-Vis spectrum at every point in the chromatogram. HPLC-DAD analysis has been shown to be effective in differentiating most nitazene analogues based on their unique retention times and UV absorption spectra. ugent.beacs.org For this compound, a maximum wavelength of absorption (λmax) has been reported, which is a key parameter for its detection and quantification using this method. caymanchem.com
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorbance (λmax) | 221 nm | caymanchem.com |
High-Resolution Mass Spectrometry (HRMS)
Fourier-Transform Infrared (FTIR) Spectroscopy
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation of this compound from other related compounds and endogenous matrix components, ensuring accurate analysis.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used and highly effective technique for the analysis of this compound. nih.govresearchgate.netnih.gov Specifically, liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) methods have been developed for the quantification of this compound and other nitazene analogs in whole blood, urine, and tissue. nih.govojp.gov These methods often employ a C18 analytical column for chromatographic separation and multiple reaction monitoring (MRM) for detection. nih.govresearchgate.netojp.gov
In one such method, a linear reverse-phase chromatographic gradient was used with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol. nih.gov This approach achieved a retention time of 1.21 minutes for this compound. nih.govresearchgate.net High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be utilized, offering differentiation between most nitazene analogs based on their absorption spectra and retention times. ugent.bemeasurlabs.com However, LC-MS techniques are generally more sensitive and specific. measurlabs.com
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Compound | This compound |
| Retention Time (min) | 1.21 nih.govresearchgate.net |
| Precursor Ion (m/z) | 381.2 researchgate.net |
| Product Ions (m/z) | 100.0, 72.0 researchgate.net |
| Cone (V) | 48 researchgate.net |
| Collision (V) | 22 researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the identification of nitazene compounds, including this compound. drugchecking.communitywho.int GC-MS methods have been developed to identify numerous nitazene analogs by employing selected ion monitoring (SIM) for increased sensitivity. researchgate.net This technique can differentiate between various analogs and common interferences. researchgate.net While GC-MS is effective for identification, it can be challenging to distinguish between closely related isomers based on mass spectral analysis alone, highlighting the importance of chromatographic separation. who.intresearchgate.net
In Vitro Pharmacological Characterization of 5 Aminoisotonitazene
Receptor Binding Affinity Studies
Receptor binding assays are fundamental in pharmacology to determine how strongly a compound (ligand) binds to a receptor. nih.govgiffordbioscience.com These studies are critical for characterizing the affinity and selectivity of new synthetic compounds like 5-Aminoisotonitazene.
Mu-Opioid Receptor (MOR) Binding Profile
The mu-opioid receptor (MOR) is the primary target for many opioids, mediating their principal effects. nih.govwww.gov.uk In vitro studies have demonstrated that the parent compound, isotonitazene, exhibits a high affinity for the MOR. nih.govresearchgate.net For instance, radioligand binding assays showed that isotonitazene binds with approximately 10-fold greater affinity to the MOR compared to fentanyl. nih.gov
However, the metabolite this compound shows a significantly reduced potency at the MOR compared to its parent compound. ugent.be One study reported a more than 200-fold reduction in potency for this compound when compared to isotonitazene. ugent.be Another study classified this compound as having lower potency than isotonitazene, with a half-maximal effective concentration (EC50) of 383 nM. nih.gov This suggests that the reduction of the nitro group to an amino group, which forms this compound, is a critical factor in diminishing its activity at the mu-opioid receptor. ugent.be
Table 1: Comparative Potency of Nitazene (B13437292) Analogs at the Mu-Opioid Receptor
| Compound | EC50 (nM) nih.gov | Potency Rank www.gov.uk |
|---|---|---|
| Etonitazene | 0.661 | >= Isotonitazene |
| Isotonitazene | 11.1 | > Protonitazene (B12782313) |
| Protonitazene | 3.95 | >= Metonitazene (B1467764) |
| Metonitazene | 8.14 | > Butonitazene (B3025780) |
| This compound | 383 | = Flunitazene (B10820336) |
Kappa-Opioid Receptor (KOR) and Delta-Opioid Receptor (DOR) Interactions
While the primary activity of many synthetic opioids is at the MOR, understanding their interaction with other opioid receptors like the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) is also important for a complete pharmacological profile. nih.govchemrxiv.org Studies on isotonitazene have shown that it is highly selective for the MOR, being significantly more potent at the MOR than at the KOR or DOR. nih.gov For example, isotonitazene was found to be at least 15,000 times more potent at the MOR than at the KOR or DOR in assays measuring G-protein-mediated cAMP inhibition. nih.gov Given the significantly lower potency of this compound at the MOR, its interactions with KOR and DOR are presumed to be even weaker, though specific binding data for this compound at these receptors is not extensively detailed in the available literature.
Radioligand Binding Assays
Radioligand binding assays are a standard method used to quantify the binding affinity of a ligand for a receptor. nih.govgiffordbioscience.com In these assays, a radiolabeled compound is used to measure its binding to the receptor, which can be competed with by an unlabeled compound to determine the latter's affinity. nih.gov For isotonitazene, radioligand binding assays using [3H]-DAMGO in rat brain tissue revealed a high affinity for the MOR, with a reported Ki of 15.8 nM. researchgate.net While specific radioligand binding assay data for this compound is scarce, the functional assay data consistently points to its much lower affinity for the MOR compared to isotonitazene. nih.govugent.be
G Protein-Coupled Receptor (GPCR) Functional Assays
G protein-coupled receptors (GPCRs) are a large family of receptors that play a crucial role in cell signaling. nih.govmdpi.com Functional assays for GPCRs measure the cellular response following the binding of a ligand to the receptor.
Adenylyl Cyclase Inhibition Assays (cAMP Accumulation)
Opioid receptors, including the MOR, are coupled to inhibitory G proteins (Gi/o). nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). cpn.or.kr This results in a decrease in intracellular cAMP levels. nih.gov Assays measuring the inhibition of adenylyl cyclase or the resulting decrease in cAMP accumulation are therefore used to determine the functional activity of opioid agonists. nih.gov Isotonitazene has been shown to be a potent agonist in assays measuring G-protein-mediated cAMP inhibition. nih.gov Given the significantly reduced potency of this compound in other functional assays, it is expected to be a much weaker inhibitor of adenylyl cyclase compared to its parent compound.
β-Arrestin Recruitment Assays
Upon activation by an agonist, GPCRs are phosphorylated, which leads to the recruitment of proteins called β-arrestins. mdpi.com β-arrestin recruitment is involved in receptor desensitization and can also initiate its own signaling pathways. mdpi.comdiscoverx.com Assays that measure the recruitment of β-arrestin to the receptor are used to characterize the functional selectivity or "bias" of a ligand. mdpi.com Some studies have utilized β-arrestin recruitment assays to evaluate the functional profiles of nitazene compounds. ugent.be For instance, in a MOR-β-arrestin2 activation assay, this compound demonstrated significantly reduced potency compared to isotonitazene, aligning with findings from other functional assays. ugent.be This indicates that the structural change from a nitro to an amino group substantially impairs its ability to effectively recruit β-arrestin.
G Protein Dissociation/Recruitment Assays (e.g., NanoBiT®)
The in vitro biological activity of this compound at the µ-opioid receptor (MOR) has been assessed using advanced cell-based reporter assays. ugent.be Specifically, NanoLuc® Binary Technology (NanoBiT®) has been employed to evaluate the compound's ability to induce signal transduction through G protein and β-arrestin2 pathways. ugent.be These assays measure the recruitment of either a mini-Gi protein or β-arrestin2 to an activated human MOR. ugent.be In this system, the MOR is fused to one part of a split nanoluciferase enzyme, and the signaling protein (mini-Gi or β-arrestin2) is fused to the other part. ugent.bebiorxiv.org Agonist-induced receptor activation brings these two parts together, reconstituting the enzyme and generating a luminescent signal that can be quantified. promega.in
Studies utilizing these recruitment assays have successfully generated activation profiles for this compound, allowing for the determination of its potency and efficacy in both the MOR-mini-Gi and MOR-β-arrestin2 pathways. ugent.be
Agonist Efficacy and Potency Determination
The agonist properties of this compound have been quantified through the determination of its EC50 and Emax values, which measure potency and maximum efficacy, respectively.
Determination of EC50 and Emax Values for this compound
In vitro functional assays have established the half-maximal effective concentration (EC50) and maximum effect (Emax) for this compound at the µ-opioid receptor. In a mini-Gi recruitment assay, this compound demonstrated an EC50 value of 383 nM. ugent.benih.gov The efficacy (Emax) was measured relative to the reference opioid agonist hydromorphone, which was set at 100%. ugent.be
The following table details the specific potency and efficacy values for this compound from NanoBiT® recruitment assays. ugent.be
| Assay Pathway | EC50 (nM) [95% CI] | Emax (% of Hydromorphone) [95% CI] | Emax (% of Fentanyl) [95% CI] |
| MOR-β-arrestin2 | 377 [263-554] | 115 [108-123] | 71.9 [68.3-75.4] |
| MOR-mini-Gi | 383 [263-554] | 298 [275-322] | 78.8 [74.2-83.6] |
Data sourced from Vandeputte et al., 2021. ugent.be
Comparative Potency and Efficacy of this compound with Isotonitazene and Other Nitazene Analogues
When compared to its parent compound, isotonitazene, and other nitazene analogues, this compound is characterized as a significantly less potent agonist at the µ-opioid receptor. ugent.be The metabolic reduction of the 5-nitro group of isotonitazene to form the 5-amino metabolite results in a more than 200-fold decrease in potency. ugent.be This highlights the critical role of the 5-nitro group for optimal MOR activation within this chemical class. ugent.becaymanchem.com
A comparative rank order of potency across several nitazenes places this compound at the lower end of the activity spectrum, comparable to flunitazene. www.gov.uk The general order is reported as: etonitazene ≥ isotonitazene > protonitazene ≥ metonitazene > butonitazene ≥ etodesnitazene (B12780835) » this compound = flunitazene > metodesnitazene. www.gov.uk
The table below provides a comparison of potency (EC50) and efficacy (Emax) for this compound and selected nitazene analogues from a MOR-mini-Gi recruitment assay.
| Compound | EC50 (nM) [95% CI] | Emax (% of Fentanyl) [95% CI] |
| This compound | 383 [263-554] | 78.8 [74.2-83.6] |
| Isotonitazene | 1.63 [1.17-2.28] | 135 [129-141] |
| Metonitazene | 8.14 [6.24-10.6] | 105 [97.3-114] |
| Etonitazene | 0.661 [0.435-1.01] | 134 [122-146] |
| Protonitazene | 3.95 [2.97-5.26] | 118 [113-124] |
| Fentanyl (Reference) | 14.4 [10.8-19.1] | 100 [94.8-105] |
Data sourced from Vandeputte et al., 2021. ugent.be
Receptor Selectivity and Ligand Bias Characterization
Receptor selectivity refers to a compound's ability to preferentially bind to and activate one type of receptor over others. For opioid compounds, this is typically characterized by comparing activity at the µ-opioid receptor (MOR) with activity at the delta (DOR) and kappa (KOR) opioid receptors. nih.gov Ligand bias, or functional selectivity, describes the capacity of an agonist to preferentially activate one intracellular signaling pathway over another at the same receptor, such as favoring G-protein signaling over β-arrestin recruitment. nih.govmdpi.com
While extensive data exists for the parent compound isotonitazene, specific studies detailing the full receptor selectivity profile and ligand bias of this compound are limited. Isotonitazene is known to be a highly selective MOR agonist. nih.govwho.int In functional assays, isotonitazene was found to be significantly more potent at the MOR compared to the KOR and DOR. who.int Furthermore, studies evaluating isotonitazene in parallel G-protein and β-arrestin2 recruitment assays did not find evidence of significant biased agonism. who.int
The primary in vitro characterization of this compound has focused on establishing its potency and efficacy at the MOR, where it acts as a full but low-potency agonist. ugent.be A detailed quantitative analysis of its activity at DOR and KOR or a formal ligand bias calculation has not been extensively reported in the reviewed scientific literature.
Structure Activity Relationship Sar Investigations Within the Nitazene Class
Impact of Benzimidazole (B57391) Ring Substitutions on Pharmacological Activity
Modifications to the benzimidazole ring system of nitazene (B13437292) analogs have profound effects on their interaction with opioid receptors. Key areas of substitution that dictate the pharmacological activity include the group at the 5-position and the alkoxy chain attached to the benzyl (B1604629) ring.
Role of the 5-Nitro Group and its Reduction to the 5-Amino Form on MOR Activity
The presence of a nitro (NO₂) group at the 5-position of the benzimidazole ring is a defining feature for many of the most potent nitazene compounds. caymanchem.com This substitution is considered optimal for robust MOR activation. caymanchem.com Research consistently demonstrates that the removal of the 5-nitro group leads to a significant and pronounced decrease in potency. promega.comnih.govresearchgate.net This highlights the critical role of this functional group in the high efficacy observed in compounds like isotonitazene.
One of the metabolic pathways for nitazenes involves the reduction of this 5-nitro group to a 5-amino (NH₂) group, forming compounds such as 5-aminoisotonitazene. oup.comnih.gov In vitro studies have shown that this transformation results in a metabolite with significantly reduced activity at the mu-opioid receptor when compared to its nitro-containing parent compound. researchgate.net For instance, the half-maximal effective concentration (EC₅₀) of isotonitazene is 11.1 nM, while its 5-amino metabolite's activity is substantially lower. oup.comresearchgate.net
Influence of Alkoxy Chain Length on Receptor Interactions for Nitazenes
The nature of the alkoxy group (an oxygen-linked alkyl chain) on the 4'-position of the benzyl ring is another major determinant of a nitazene analog's potency. nih.govugent.be SAR studies have examined the effects of varying this chain length, including methoxy (B1213986) (metonitazene), ethoxy (etonitazene), propoxy (protonitazene), isopropoxy (isotonitazene), and butoxy (butonitazene) substitutions. nih.govugent.be
In vitro and in vivo studies have revealed that the length and branching of this alkoxy chain markedly influence MOR binding affinity and functional potency. nih.govresearcher.life An ethoxy chain, as seen in etonitazene, is generally associated with the highest potency among the straight-chain analogs. nih.govugent.beresearcher.life Analogs with ethoxy, isopropoxy, and propoxy chains tend to exhibit higher potencies than fentanyl, while those with methoxy and butoxy groups are typically less potent. ugent.be Increasing the alkoxy chain length from methyl to ethyl, propyl, and butyl results in a progressive decrease in MOR affinity. researcher.life
| Compound | Alkoxy Group | Relative Potency Trend |
|---|---|---|
| Metonitazene (B1467764) | Methoxy (-OCH₃) | Less potent than fentanyl |
| Etonitazene | Ethoxy (-OC₂H₅) | Most potent in functional assays |
| Protonitazene (B12782313) | Propoxy (-OC₃H₇) | Higher potency than fentanyl |
| Isotonitazene | Isopropoxy (-OCH(CH₃)₂) | Higher potency than fentanyl |
| Butonitazene (B3025780) | Butoxy (-OC₄H₉) | Less potent than fentanyl |
Effects of Side Chain Modifications on Receptor Binding and Efficacy
Alterations to the diethylaminoethyl side chain at the N1 position of the benzimidazole core also play a significant role in modulating the pharmacological profile of nitazene analogs. These modifications include the removal of ethyl groups and the incorporation of the nitrogen atom into a cyclic structure.
N-Dealkylation Patterns and their Pharmacological Consequences
Metabolic N-dealkylation, the removal of an ethyl group from the tertiary amine in the side chain, is a known biotransformation for nitazenes. This process can produce pharmacologically active metabolites. oup.com The most notable example is N-desethyl isotonitazene, a primary metabolite of isotonitazene. oup.comnih.gov Intriguingly, N-desethyl isotonitazene is not only active but consistently demonstrates higher potency than its parent compound, isotonitazene. promega.comnih.govresearchgate.netnih.gov In one study, N-desethyl isotonitazene showed an EC₅₀ of 0.614 nM, indicating a significant increase in potency compared to isotonitazene. jefferson.edu While N-desethyl modifications generally result in slightly lower potency for other nitazenes, N-desethyl isotonitazene stands out as a significant exception, possessing MOR affinity and potency that can exceed even that of etonitazene. researchgate.netnih.govoup.com
'Ring' Modifications (e.g., N-pyrrolidino, N-piperidinyl)
A more recent structural trend involves replacing the N,N-diethylamino side chain with a nitrogen-containing heterocyclic ring, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. researchgate.net These "ring" modifications have been shown to produce highly active compounds. promega.comnih.govresearchgate.net
In general, N-pyrrolidino substitutions have been found to be more favorable for MOR activation than N-piperidine substitutions. promega.comnih.govresearchgate.net Several N-pyrrolidino analogs, including N-pyrrolidino etonitazene and N-pyrrolidino isonitazene, exhibit subnanomolar potencies at the MOR and have significantly higher affinities than fentanyl. researchgate.netnih.gov For example, N-pyrrolidino protonitazene is reported to be approximately 25 times more potent than fentanyl at the mu-opioid receptor. federalregister.gov The emergence of these potent analogs, such as N-piperidinyl etonitazene (etonitazepipne) and N-pyrrolidino etonitazene (etonitazepyne), represents a significant evolution in the structural diversity of the nitazene class. researchgate.net
| Modification Type | Example Compound | Pharmacological Consequence |
|---|---|---|
| N-Dealkylation | N-desethyl isotonitazene | Increased potency compared to parent compound promega.comnih.govresearchgate.net |
| 'Ring' Modification | N-pyrrolidino etonitazene | Generally more favorable for MOR activation; high potency promega.comnih.govresearchgate.net |
| N-piperidinyl etonitazene | Less favorable than pyrrolidino but still highly active promega.comnih.govresearchgate.net |
Computational Approaches to SAR Modeling
In the absence of an experimental crystal structure of a nitazene compound bound to the µ-opioid receptor, computational methods are invaluable for investigating their structure-activity relationships. biorxiv.org Techniques such as consensus docking, molecular dynamics (MD) simulations, and metadynamics simulations have been employed to explore the binding modes of nitazene derivatives within the µOR. biorxiv.org
These computational studies help elucidate how different ligand-receptor interactions influence MOR conformational dynamics and subsequent signal transmission. acs.org For instance, modeling has been used to compare the binding poses of nitro-containing nitazenes (like etonitazene) versus their non-nitro counterparts (etodesnitazene). biorxiv.org These analyses suggest that the nitro-substituted benzimidazole group can extend into different subpockets of the receptor's binding site. biorxiv.org One key interaction involves the protonated tertiary amine of the ligand, which forms a conserved salt bridge with the aspartic acid residue Asp147, a critical step for receptor activation. acs.org Computational analyses provide crucial insights into the molecular mechanisms of opioid recognition and are instrumental in understanding the SAR of the nitazene class. biorxiv.org
Ligand-Receptor Docking Simulations
Computational docking methods are instrumental in predicting how a ligand, such as a nitazene analogue, will bind to its receptor, primarily the μ-opioid receptor (MOR). nih.govnih.gov These simulations help to elucidate the binding modes and the key molecular interactions that govern the affinity and efficacy of these compounds. nih.gov
Since an experimental crystal structure of a nitazene bound to the MOR is not yet available, researchers have employed computational approaches like consensus docking, metadynamics, and conventional molecular dynamics (cMD) to model these interactions. biorxiv.orgresearchgate.net These studies have investigated the binding poses of several nitazene derivatives, including isotonitazene. biorxiv.orgbiorxiv.orgnih.gov
Docking studies have proposed several possible binding modes for nitazenes within the MOR. biorxiv.orgresearchgate.net In these models, the benzimidazole group of the nitazene molecule can extend into different subpockets of the receptor's binding site. biorxiv.orgresearchgate.netnih.gov Three potential binding modes have been identified, with the benzimidazole group occupying:
Subpocket 1 (SP1): A hydrophobic pocket located between transmembrane helices (TM) 2 and 3. biorxiv.orgresearchgate.net
Subpocket 2 (SP2): A hydrophilic pocket situated between TM1, TM2, and TM7. biorxiv.orgbiorxiv.orgnih.gov
Subpocket 3 (SP3): A region between TM5 and TM6. biorxiv.orgresearchgate.net
Molecular dynamics simulations suggest that for etonitazene and its analogues, the most stable binding mode is the one where the benzimidazole group is in Subpocket 2 (SP2-binding mode). biorxiv.orgresearchgate.netbiorxiv.orgnih.gov These simulations also provide insights into the specific interactions between the ligand and the amino acid residues of the receptor. mdpi.com For instance, the nitro group on the benzimidazole ring, a common feature in many potent nitazenes, is thought to form a π-hole interaction with the conserved Tyr751.39 residue in the receptor. nih.gov Additionally, water-mediated hydrogen bonds with residues like Tyr751.39 and His2976.52 in the hydrophilic subpockets (SP2 and SP3) are considered important for binding. biorxiv.orgresearchgate.net
The insights from these simulations help to explain the observed SAR. For example, the removal of the 5-nitro group from the benzimidazole ring leads to a significant decrease in potency, which aligns with the stabilizing interactions this group is predicted to make within the binding pocket. drugsandalcohol.ienih.gov The substitution at the diethylamine (B46881) moiety also influences receptor interaction, with N-pyrrolidino substitutions generally being more favorable for MOR activation than N-piperidine substitutions. drugsandalcohol.ienih.gov
Table 1: Summary of Ligand-Receptor Docking Simulation Findings for Nitazenes at the μ-Opioid Receptor
| Finding | Description | Supporting Evidence |
|---|---|---|
| Binding Pockets | Three potential subpockets (SP1, SP2, SP3) within the MOR binding site can accommodate the benzimidazole group of nitazenes. biorxiv.orgresearchgate.net | Docking simulations generated three distinct binding modes corresponding to these subpockets. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov |
| Preferred Binding Mode | The SP2-binding mode is suggested to be the most stable for etonitazene and its analogues. biorxiv.orgresearchgate.netbiorxiv.org | Metadynamics and conventional molecular dynamics simulations indicated higher stability for the SP2 pose. biorxiv.orgresearchgate.net |
| Key Interactions | The nitro group forms a π-hole interaction with Tyr751.39. Water-mediated hydrogen bonds with Tyr751.39 and His2976.52 are also significant. biorxiv.orgresearchgate.netnih.gov | Computational analysis revealed these specific molecular interactions contributing to binding affinity. biorxiv.orgresearchgate.netnih.gov |
| Structural Importance | The 5-nitro group on the benzimidazole ring is crucial for high potency. drugsandalcohol.ienih.gov | Removal of the 5-nitro group consistently resulted in a marked decrease in μ-opioid receptor activation potency. drugsandalcohol.ienih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comugm.ac.idijpsr.com In the context of nitazenes, QSAR studies help to quantify how different structural modifications affect their potency as μ-opioid receptor agonists.
The general structure of 2-benzylbenzimidazole opioids allows for modifications at several positions, leading to a wide range of potencies. service.gov.uk QSAR models for nitazenes and other opioids are being developed to better predict the activity of new analogues. wisc.edu These models often use descriptors related to the physicochemical properties of the molecules, such as lipophilicity, electronic properties, and molecular shape. ijpsr.comwho.int
Several key structural features have been identified through SAR and in vitro studies that significantly impact the activity of nitazene analogues:
The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole core is a significant contributor to high potency. drugsandalcohol.ienih.gov The reduction of this nitro group to an amino group, as seen in this compound, results in a substantial decrease in activity. researchgate.netnih.gov For example, this compound has a much higher EC50 value (383 nM) compared to the highly potent isotonitazene, indicating lower potency. nih.gov
The Alkoxy Group: The nature of the alkoxy group on the benzyl ring plays a crucial role in determining potency. nih.gov Studies have shown that the length and branching of this chain influence the compound's activity. nih.gov For instance, an ethoxy group (as in etonitazene) or an isopropoxy group (as in isotonitazene) generally confers higher potency than a methoxy (metonitazene) or butoxy (butonitazene) group. service.gov.uknih.gov Isotonitazene is considered one of the most potent variants, with a potency approximately 500 times that of morphine. service.gov.uk
The Diethylamine Moiety: Modifications to the N,N-diethylamine part of the structure also affect activity. Replacing the diethyl groups with a pyrrolidino ring has been shown to be favorable for MOR activation. drugsandalcohol.ienih.gov N-desethylation, or the removal of one of the ethyl groups, can have variable effects. While it generally leads to a slight decrease in potency, N-desethyl isotonitazene is an exception and is more potent than isotonitazene itself. drugsandalcohol.ienih.gov
These relationships are summarized in the rank order of potency for a series of nitazenes, which has been reported as: etonitazene ≥ isotonitazene > protonitazene ≥ metonitazene > butonitazene ≥ etodesnitazene (B12780835) » this compound = flunitazene (B10820336) > metodesnitazene. www.gov.uk This ranking underscores the significant drop in activity for this compound compared to its nitro-containing parent compound.
Table 2: Influence of Structural Modifications on the Potency of Nitazene Analogues
| Structural Modification | Effect on Potency | Example Compound(s) |
|---|---|---|
| Reduction of 5-nitro group to 5-amino group | Significant decrease | This compound researchgate.netnih.govwww.gov.uk |
| Removal of 5-nitro group | Pronounced decrease | Etodesnitazene, Metodesnitazene drugsandalcohol.ienih.govwww.gov.uk |
| Variation of the alkoxy chain | Potency is highly dependent on chain length and branching; ethoxy and isopropoxy groups are often associated with high potency. service.gov.uknih.gov | Etonitazene, Isotonitazene, Metonitazene, Butonitazene service.gov.uknih.gov |
| N-desethylation | Generally slight decrease, but can increase potency in some cases. drugsandalcohol.ienih.gov | N-desethyl isotonitazene drugsandalcohol.ienih.gov |
| Replacement of diethylamine with a pyrrolidino ring | Generally favorable for MOR activation. drugsandalcohol.ienih.gov | N-pyrrolidino etonitazene service.gov.uk |
Forensic and Toxicological Analytical Applications of 5 Aminoisotonitazene As a Reference Standard
Development of Analytical Methods for Detection and Identification in Biological Samples (Non-clinical)
The detection and identification of 5-Aminoisotonitazene in biological samples are primarily achieved through advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method. researchgate.netnih.govresearchgate.net Researchers have developed and validated quantitative methods for the simultaneous analysis of several nitazene (B13437292) analogues and their metabolites, including this compound, in various biological matrices such as whole blood, urine, and tissue. cfsre.orgnih.govojp.gov
One such method involves a liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) approach. cfsre.orgnih.govojp.gov This technique utilizes a C-18 analytical column for chromatographic separation and multiple reaction monitoring (MRM) for detection. cfsre.orgnih.govojp.gov In a specific application of this method, the calibration range for this compound was established at 1.0–50 ng/mL, with a limit of detection (LOD) of 0.1 ng/mL and a limit of quantitation (LOQ) of 1.0 ng/mL. nih.govojp.gov This level of sensitivity is critical for detecting the low concentrations often encountered in forensic casework. researchgate.net
Another advanced technique, electromembrane extraction (EME), has been explored for high-throughput sample preparation, offering a three-phase extraction principle that is well-suited for forensic analysis. nih.gov Furthermore, the SCIEX 7500 System, a robust quantitative platform, has demonstrated exceptional sensitivity in the analysis of novel synthetic opioids, including this compound, in human whole blood. sciex.com In one postmortem case, this compound was detected at a concentration of 44.79 pg/mL alongside its parent compound, isotonitazene. sciex.com In another case, it was detected at an even lower concentration of 7.93 pg/mL. sciex.com
These sophisticated analytical methods are essential for the accurate characterization of nitazene analogues and their metabolites, which may not be identified during routine toxicological screenings. cfsre.orgnih.govojp.gov
Role of this compound as a Key Metabolite in Forensic Science Analytical Workflows
This compound is a recognized metabolite of isotonitazene, formed through the reduction of the nitro group. caymanchem.comresearchgate.netwho.int Its identification in biological samples is a key indicator of isotonitazene exposure, making it a crucial biomarker in forensic investigations. researchgate.netnih.govwho.int
Forensic casework has revealed distinct patterns in the distribution of isotonitazene metabolites. While N- and O-dealkylation products are the most prominent biomarkers in urine, this compound has been identified in the majority of blood samples. researchgate.netnih.gov In one study of 18 forensic cases, this compound was detected in 15 of the 18 blood samples, whereas it was only found in two urine samples. who.int This suggests that this compound is a more reliable indicator of isotonitazene consumption when analyzing blood.
The rapid metabolism of nitazenes may impact the detection of the parent compounds in bodily fluids. frontiersin.orgnih.gov Therefore, identifying metabolites like this compound is essential for a comprehensive toxicological assessment. frontiersin.orgnih.gov The presence of this compound, even in the absence of the parent drug, can provide crucial evidence of exposure to isotonitazene.
Reference Standard Utilization in Laboratory Settings for Nitazene Analysis
The accurate identification and quantification of nitazenes and their metabolites in forensic and toxicological casework are heavily reliant on the availability of high-purity reference standards. lgcstandards.comsanbio.nl this compound is available as an analytical reference standard, categorized as an opioid metabolite, for research and forensic applications. caymanchem.comglpbio.comlabscoop.com
These reference materials are used to develop and validate analytical methods, ensuring the accuracy and reliability of results. nih.govsanbio.nl Certified Reference Materials (CRMs) for this compound, which provide certified concentration and purity values with corresponding measurement uncertainties, are available for laboratories that require traceable quantitative standards. sanbio.nl
In laboratory settings, reference standards of this compound are used in techniques like LC-MS/MS to establish calibration curves and quality control checks. nih.govojp.gov For instance, in the development of a quantitative method for nine nitazene analogues and metabolites, a stock solution of this compound was prepared from a purchased standard reference material. nih.gov The use of such standards is indispensable for ensuring that analytical methods meet the stringent requirements of forensic toxicology. nih.gov
The table below provides a summary of the analytical parameters for the detection of this compound from a validated LC-QQQ-MS method. nih.govojp.gov
| Analytical Parameter | Value |
| Calibration Range | 1.0–50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
The following table details the chromatographic retention times for this compound and other nitazene analogues in a 7-minute LC method. nih.govresearchgate.netresearchgate.net
| Compound | Retention Time (min) |
| This compound | 1.21 |
| 4'-Hydroxy nitazene | 1.79 |
| Metonitazene (B1467764) | 4.57 |
| Flunitazene (B10820336) | 4.74 |
| Etonitazene | 5.76 |
| Clonitazene | 5.98 |
| Isotonitazene | 6.34 |
| N-Desethyl isotonitazene | 6.45 |
| Protonitazene (B12782313) | 6.69 |
Future Research Trajectories and Academic Perspectives on 5 Aminoisotonitazene
Exploration of Novel Nitazene (B13437292) Analogues and Derivatives with Modified Structural Features
The study of nitazenes, a class of potent synthetic opioids, is expanding to include the synthesis and evaluation of new analogues with altered chemical structures. promega.commsacl.org Researchers are systematically modifying the core 2-benzylbenzimidazole structure to understand how these changes affect their activity at the μ-opioid receptor (MOR). promega.com This exploration includes a focus on 'ring' substituted analogues, 'desnitazene' analogues which lack the 5-nitro group, and N-desethyl analogues. promega.com
Recent research has provided insights into these structural modifications:
'Ring' Modifications: Alterations involving N-pyrrolidino and N-piperidine substitutions have been shown to produce highly active compounds. Generally, N-pyrrolidino substitutions are more favorable for MOR activation than N-piperidine substitutions. promega.comresearchgate.net
'Desnitazene' Analogues: The removal of the 5-nitro group from the benzimidazole (B57391) ring consistently leads to a significant decrease in potency. promega.comresearchgate.net
N-desethyl Modifications: These analogues demonstrate significant MOR activity. promega.com Interestingly, while most N-desethyl modifications result in slightly lower potency compared to their parent compounds, N-desethyl isotonitazene is an exception, showing higher potency than isotonitazene. promega.comresearchgate.netnih.gov
The initial prototype for this class of compounds was 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, also known as desnitazene. wikipedia.org The development of derivatives where the N,N-dialkylamino group is replaced by a pyrrolidinyl or piperidinyl group has been a focus in the creation of new designer drugs. wikipedia.org The continuous emergence of new nitazene analogues, some not previously described in scientific literature, highlights the dynamic nature of this area of research. wikipedia.orgcorxconsortium.org
A semi-structured naming convention has been developed to account for modifications to the core structural elements of the prototypical drug, Etonitazene. cfsre.org This system uses prefixes and suffixes to denote changes to the benzyl (B1604629) group, the nitro group, and the N,N-diethylamino group, which helps in identifying the structural class and potential biological activity. cfsre.org
The table below summarizes some of the key structural modifications and their general impact on μ-opioid receptor activity.
| Structural Modification | Observed Effect on μ-Opioid Receptor Activity | Example Analogues |
| N-pyrrolidino substitution | Generally more favorable for MOR activation | N-pyrrolidino protonitazene (B12782313), N-pyrrolidino etonitazene |
| N-piperidine substitution | Active, but generally less favorable than N-pyrrolidino | N-piperidinyl etonitazene |
| Removal of 5-nitro group | Pronounced decrease in potency | Etodesnitazene (B12780835), Metodesnitazene |
| N-desethylation | Important MOR activity, generally slightly lower potency | N-desethyl etonitazene |
| N-desethylation (Isotonitazene) | Consistently more potent than the parent compound | N-desethyl isotonitazene |
This systematic exploration of structure-activity relationships (SARs) is crucial for predicting the potential effects of newly emerging nitazene compounds and for guiding future research in this area. ugent.be
Deeper Elucidation of Receptor Signaling Pathways and Biased Agonism for Nitazenes
A significant area of future research for nitazenes, including 5-aminoisotonitazene, involves a more profound understanding of their interactions with receptor signaling pathways, particularly the concept of biased agonism. nih.gov Opioids like nitazenes primarily act as agonists at the μ-opioid receptor (MOR), which can trigger two main downstream signaling cascades: the G protein-dependent pathway and the β-arrestin2-mediated pathway. biorxiv.orgnih.gov
The theory of biased agonism suggests that a ligand can preferentially activate one of these pathways over the other. nih.gov It has been hypothesized that the G protein pathway is primarily responsible for the desired analgesic effects, while the β-arrestin pathway may be linked to adverse effects like respiratory depression. nih.gov This has led to drug discovery efforts focused on developing G protein-biased MOR agonists with the hope of creating safer analgesics. nih.gov
Recent studies on nitazenes have revealed complex signaling profiles:
High Efficacy: Nitazene analogues have been found to be highly efficacious and potent in both the G protein (cAMP inhibition) and β-arrestin2 recruitment assays. nih.govresearchgate.net
Varied Bias: While many opioids tested are balanced agonists, some nitazenes exhibit a bias towards the β-arrestin2 pathway. biorxiv.org For instance, protonitazene and N-piperidinyl etonitazene have shown a notable bias for this pathway. biorxiv.org
Superagonism: Isotonitazene and its metabolite, N-desethyl isotonitazene, have been identified as MOR-selective superagonists, surpassing the activity of the reference agonist DAMGO in both G protein and β-arrestin recruitment pathways. nih.gov
However, the high intrinsic efficacy of nitazenes in G protein signaling is considered a common property that may contribute to their high risk of intoxication, challenging the idea that simply avoiding β-arrestin activation will lead to safer opioids. researchgate.net Some research suggests that low intrinsic efficacy at the MOR, regardless of bias, might be a better predictor of reduced side effects. researchgate.net
The table below presents a summary of the signaling properties of some nitazene analogues compared to other opioids.
| Compound | Signaling Pathway Preference (Bias) | Efficacy Compared to DAMGO |
| Protonitazene | β-arrestin2 pathway bias (11.8-fold) | High in both cAMP and β-arrestin2 assays |
| N-piperidinyl etonitazene | β-arrestin2 pathway bias (12.5-fold) | High in both cAMP and β-arrestin2 assays |
| Isotonitazene | Slight G protein bias (3.85-fold) | Superagonist activity in both pathways |
| N-desethyl isotonitazene | Slight G protein bias (4.66-fold) | Superagonist activity in both pathways |
| Metonitazene (B1467764) | Relatively balanced (1.41-fold G protein bias) | High in both cAMP and β-arrestin2 assays |
Future research will need to continue to unravel the complex relationship between a nitazene's structure, its specific signaling cascade activation, and the resulting in vivo effects. nih.gov This deeper understanding is critical for assessing the risks associated with emerging nitazene analogues.
Advanced Computational Chemistry and Molecular Dynamics Studies of Nitazene-Receptor Interactions
The precise way in which nitazene compounds, including this compound, bind to the μ-opioid receptor (μOR) is a critical area of investigation that is being explored through advanced computational methods. nih.govresearchgate.net Due to the lack of an experimental crystal structure of a nitazene bound to the μOR, researchers are relying on a suite of computational tools like consensus docking, conventional molecular dynamics (MD), and metadynamics simulations. nih.govnih.gov These techniques help to predict the putative binding poses of nitazenes and understand their structure-activity relationships. researchgate.net
Computational studies have proposed several potential binding modes for nitazenes at the μOR. nih.govnih.gov These models suggest that the benzimidazole group of the nitazene molecule can extend into one of three subpockets within the receptor, designated as SP1, SP2, and SP3. nih.govresearchgate.net Simulations indicate that for etonitazene and likely other nitazenes, the SP2-binding mode is the most stable. nih.govresearchgate.net
Key findings from these computational analyses include:
The ligand is anchored to the receptor through a salt bridge between its charged tertiary amine and the aspartic acid residue Asp147. nih.gov
The nitro group in nitazenes appears to form a π-hole interaction with the conserved tyrosine residue Tyr75, in addition to water-mediated hydrogen bonds. nih.govnih.gov
The receptor's subpockets exhibit different preferences: the hydrophobic SP1 favors an aromatic moiety, while the hydrophilic SP2 and SP3 prefer polar groups that can form water-mediated hydrogen bonds. researchgate.net
These computational models provide a framework for understanding how different chemical modifications to the nitazene structure might influence receptor binding and subsequent activity. For example, the model can help explain why certain substitutions enhance potency while others diminish it. nih.gov
The table below summarizes the key aspects of the proposed binding model for nitazenes at the μ-opioid receptor.
| Binding Site Component | Interaction Type | Key Ligand Group | Key Receptor Residue(s) |
| Anchor Point | Salt Bridge | Charged tertiary amine | Asp147 |
| Subpocket 1 (SP1) | Hydrophobic Interaction | Aromatic moiety (e.g., phenyl ring) | TM2 and TM3 |
| Subpocket 2 (SP2) | Water-mediated Hydrogen Bonds, π-hole Interaction | Nitro group | Tyr75, Gln124, Trp318, His319 |
| Subpocket 3 (SP3) | Water-mediated Hydrogen Bonds | Polar group | TM5 and TM6 |
By providing insights into the molecular mechanisms of receptor-opioid recognition, these advanced computational studies are paving the way for a more rational investigation of the structure-activity relationships of nitazenes and the design of future research. nih.govnih.gov
Development of Enhanced Analytical Techniques for Emerging Nitazene Compounds and their Metabolites
The rapid emergence of new nitazene analogues presents a significant challenge for forensic and clinical toxicology laboratories. unife.itmdpi.com Consequently, a key area of future research is the development of enhanced analytical techniques for the timely and accurate detection of these compounds and their metabolites in biological samples. unife.itunito.it
Due to the high potency of nitazenes, they are often present in very low concentrations in biological matrices, necessitating highly sensitive analytical methods capable of detecting substances at sub-nanogram per milliliter levels. mdpi.com Furthermore, the constant structural modifications of these compounds require analytical approaches that can adapt to evolving drug trends. nih.gov
Several analytical techniques are being employed and further developed for nitazene analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants: LC coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful tools for the quantification and structural characterization of nitazenes and their metabolites. mdpi.comfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also utilized for the structural characterization of nitazenes. mdpi.com
Ion Mobility Spectrometry (IMS): IMS is particularly useful for distinguishing between structural isomers of nitazenes, which can be challenging with MS alone. researchgate.net
A novel screening workflow using precursor ion scan (PIS) acquisition on an LC-MS/MS platform has been proposed as a viable alternative to more expensive HRMS methods for detecting emerging nitazene analogues. nih.gov This method has shown a limit of detection of 0.5 ng/mL for several nitazenes. nih.gov
The study of nitazene metabolism is also crucial, as identifying metabolites can be essential for confirming exposure, especially in cases of acute intoxication. unife.it Research has identified that nitazenes undergo metabolic processes such as N-dealkylation, O-dealkylation, and nitro group reduction, leading to metabolites like this compound. nih.govresearchgate.net
The table below provides a summary of analytical techniques and their applications in nitazene analysis.
| Analytical Technique | Application | Key Advantages |
| LC-MS/MS | Quantification and targeted screening of known nitazenes and metabolites. | High sensitivity and specificity. |
| LC-HRMS | Structural characterization of unknown nitazenes and metabolites; non-targeted screening. | Ability to analyze a wide variety of compounds without prior method development. |
| GC-MS | Structural characterization of nitazenes. | Provides complementary structural information. |
| IMS-MS | Separation and identification of structural isomers. | Can distinguish between compounds with the same mass but different structures. |
| LC-MS/MS (PIS mode) | Alternative screening method for emerging nitazenes. | Cost-effective alternative to HRMS with good sensitivity. |
The continuous development and validation of these advanced analytical methods are essential for public health and safety, enabling the timely identification of new threats and supporting forensic investigations. unife.it
Investigation of Non-Opioid Receptor Interactions (if applicable and strictly non-clinical)
Currently, the available scientific literature predominantly focuses on the interaction of nitazenes with opioid receptors, particularly the μ-opioid receptor, due to their morphine-like effects. nih.gov Studies have shown that nitazenes like isotonitazene selectively bind to the MOR over the κ- and δ-opioid receptors. nih.gov The profound effects observed, such as respiratory depression, are characteristic of potent MOR agonism. drugsandalcohol.ie
However, the broader pharmacological landscape of these novel synthetic opioids is not yet fully elucidated. It is plausible that at higher concentrations, or for specific analogues with unique structural features, interactions with non-opioid receptors could occur. This is a common area of investigation for many centrally acting drugs to fully understand their mechanisms of action and potential for unforeseen effects.
Any future investigation into non-opioid receptor interactions would be strictly non-clinical and aim to:
Characterize the binding affinity of this compound and other nitazene analogues at a wide range of central nervous system receptors.
Utilize in vitro receptor binding assays and functional assays to determine if these compounds act as agonists, antagonists, or allosteric modulators at any non-opioid targets.
Employ computational docking studies to predict potential interactions with other receptor types based on structural similarities to known ligands.
The table below outlines potential areas of investigation for non-opioid receptor interactions in a non-clinical setting.
| Research Area | Methodology | Potential Significance |
| Receptor Binding Profiling | In vitro radioligand binding assays against a panel of CNS receptors. | To identify any significant off-target binding affinities. |
| Functional Activity Screening | Cell-based functional assays for receptors where binding is observed. | To determine the nature of the interaction (e.g., agonist, antagonist). |
| Computational Modeling | Molecular docking and dynamics simulations with various receptor structures. | To predict and rationalize potential non-opioid interactions. |
It is important to reiterate that such research would be purely academic and foundational, aimed at building a comprehensive pharmacological profile of these compounds. The primary and clinically relevant actions of nitazenes are currently understood to be mediated by the μ-opioid receptor.
Q & A
Q. Basic Research Focus
- Storage : Aliquot standard solutions in amber vials at -20°C to prevent light/thermal degradation .
- Exposure control : Use fume hoods and PPE (gloves, lab coats) due to opioid receptor activity.
- Waste disposal : Incinerate contaminated materials per EPA hazardous waste guidelines .
How can researchers reconcile ethical considerations in studying potent synthetic opioids like this compound?
Q. Advanced Research Focus
- Dual-use risk assessment : Evaluate potential misuse in non-peer-reviewed dissemination.
- Animal ethics : Adhere to ARRIVE guidelines for minimizing rodent sample sizes.
- Data transparency : Publish analytical methods to aid forensic identification without disclosing synthesis details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
